2,4-Undecadienal

Description

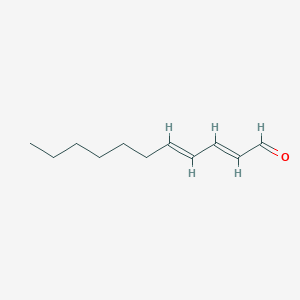

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-undeca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIUIIFPIWRILL-XBLVEGMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885476 | |

| Record name | 2,4-Undecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid; very powerful oily-caramellic, "baked spicy" aroma with citrusy undertones | |

| Record name | 2,4-Undecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.00 °C. @ 13.00 mm Hg | |

| Record name | 2,4-Undecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2,4-Undecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.906 | |

| Record name | 2,4-Undecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30361-29-6, 13162-46-4 | |

| Record name | 2,4-Undecadienal, (2E,4E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Undecadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Undecadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Undecadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Undecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-undeca-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-UNDECADIENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L26S7BW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Undecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenesis Pathways of 2,4 Undecadienal

Identification in Botanical Sources

The presence of 2,4-Undecadienal has been documented in a variety of plants, where it contributes to their unique sensory profiles.

Foeniculum vulgare, commonly known as fennel, is a well-known aromatic plant used in culinary and traditional medicine. clinicsearchonline.org Chemical analyses of fennel have identified this compound as one of its constituents. clinicsearchonline.orgclinicsearchonline.orgherbmedpharmacol.com Studies have revealed that this compound is part of the complex mixture of volatile organic compounds responsible for the plant's characteristic aroma and some of its biological activities. clinicsearchonline.orgherbmedpharmacol.comnih.govscholarsresearchlibrary.comnih.gov Specifically, research on an antimycobacterial extract from Foeniculum vulgare var. dulce grown in Mexico led to the identification of this compound among other compounds. nih.govnih.gov

Coriander (Coriandrum sativum) is another botanical source in which this compound is naturally present. hmdb.ca Research has highlighted its role as a significant contributor to the aroma of coriander leaves. acs.org In fact, studies have identified (E,E)-2,4-Undecadienal as a highly effective deodorant compound against the offensive odor of porcine large intestine, showcasing its potent aromatic properties. acs.orgblogspot.comresearchgate.net This compound has been isolated from coriander leaves and its concentration has been shown to directly correlate with its deodorizing effect. acs.orgresearchgate.netnih.gov

The occurrence of this compound is not limited to plants. It has also been identified as a key volatile compound in the rare wild edible mushroom, Butyriboletus roseoflavus. mdpi.comnih.gov In a study analyzing the flavor profile of this mushroom from different regions in Yunnan, this compound was among the primary aroma contributors. mdpi.comnih.govresearchgate.netresearchgate.net This finding suggests its importance in the characteristic flavor of this particular fungus. While other edible mushrooms have been studied for their volatile compounds, the specific presence of this compound in Butyriboletus roseoflavus is a notable finding. scispace.com

This compound has been detected in various types of tea, influencing their final aroma profiles. In a study on Shandong matcha, (E,E)-2,4-undecadienal was identified as one of the key aroma components, particularly in high-grade matcha, contributing a "green" note. nih.govresearchgate.netscispace.commdpi.comdbcls.jp Its presence was determined through methods such as headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) coupled with gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Furthermore, in the processing of innovative black tea, (E,E)-2,4-undecadienal was one of the fatty acid-derived aldehydes identified, showing a gradual increase in concentration that peaked during the fermentation stage. mdpi.comresearchgate.net

Presence in Edible Fungi (e.g., Butyriboletus roseoflavus)

Endogenous Formation in Biological Systems

The formation of this compound in biological systems is primarily linked to the oxidation of polyunsaturated fatty acids.

The biosynthesis of this compound and other related aldehydes is a well-documented process involving the lipoxygenase (LOX) pathway. mdpi.cominchem.org This pathway is initiated by the action of lipoxygenase enzymes on polyunsaturated fatty acids, such as linoleic and linolenic acids. mdpi.comfemaflavor.orgacs.org These fatty acids are abundant in various plants and are converted into hydroperoxides by LOX. mdpi.cominchem.orggoogle.com Subsequent enzymatic or thermal degradation of these hydroperoxides leads to the formation of a variety of volatile compounds, including this compound. This process is particularly relevant in the development of flavors in foods and beverages, including the changes that occur during the processing of black tea. mdpi.comvlb-berlin.org

Role in Lipid Peroxidation and Degradation Processes

This compound is a recognized product of lipid peroxidation, the process where oxidants like free radicals attack lipids containing carbon-carbon double bonds. This chain reaction is a significant pathway for the degradation of polyunsaturated fatty acids.

Specifically, this compound has been identified as a secondary oxidation product of both oleic and linoleic acids. researchgate.netnih.gov The autoxidation of linoleic acid can lead to the formation of the unstable hydroxyaldehyde, 6-hydroxy-2,4-undecadienal, which is a precursor to this compound. nih.gov While oleic acid is substantially more resistant to peroxidation than linoleic acid, its forced peroxidation can also yield this compound among other aldehydes. researchgate.netnih.gov The process of lipid peroxidation involves the formation and degradation of various products, including peroxides, hydroperoxides, ketones, and other aldehydes. nih.gov

Formation during Thermal Processing and Degradation of Fats

The thermal degradation of fats and oils, especially during cooking processes like deep-fat frying, is a significant source of this compound. nih.gov When fats and oils are heated, particularly those rich in unsaturated fatty acids, they undergo thermal oxidation, leading to the formation of a complex mixture of volatile compounds, including various aldehydes. nih.gov

Research has shown that this compound is generated during the heating of cooking oils. researchgate.net For instance, it has been detected in triolein (B1671897) (a triglyceride of oleic acid) when heated for extended periods. acs.org Its formation in this context is thought to occur through the hydroperoxidation and subsequent dehydration of 2-alkenals, which are themselves products of the thermal decomposition of hydroperoxides and other compounds formed during heating. acs.org The concentration of this compound can change during the frying process, with studies showing its presence in thermally processed soybean oil. nih.govnih.gov

The following table summarizes the presence of this compound in thermally processed oils from a study on nursery pigs fed diets with these oils.

Table 1: Concentration of this compound in Thermally Processed Soybean Oil

| Processing Temperature of Soybean Oil | Concentration of this compound (mg/kg) |

|---|---|

| 22.5 °C | 0.03 |

| 90 °C | 12.8 |

Data sourced from studies on the effects of feeding thermally peroxidized soybean oil to pigs. nih.govnih.govnih.gov

Presence in Insect Secretions and Pheromonal Contexts

Beyond its role in food chemistry, this compound and structurally similar compounds are found in the chemical communication systems of insects, where they can function as pheromones. Pheromones are chemical signals that trigger a natural response in another member of the same species.

Role as Sex Pheromone

While this compound itself is not extensively documented as a primary sex pheromone, closely related long-chain unsaturated aldehydes play crucial roles in termite reproduction. In certain termite species from the ancestral family Archotermopsidae, such as Zootermopsis nevadensis and Zootermopsis angusticollis, females release (5E)-2,6,10-trimethyl-5,9-undecadienal as a sex-pairing pheromone to attract males. researchgate.netfrontiersin.orgfrontiersin.org

Function as Alarm Pheromone

Unsaturated aldehydes are also utilized by some insects as alarm pheromones to warn colony members of danger. For example, the scent gland secretions of many bugs, such as Pternistria bispina, contain aldehydes that function as alarm signals. lipidbank.jp While not specifically this compound, this highlights the functional role of similar chemical structures in insect defense mechanisms.

Trace Occurrence in Other Food Matrices

This compound has been identified as a trace component in a wide array of food products, often contributing to their flavor and aroma profiles. Its presence is typically a result of the degradation of lipids present in the food.

The compound has been reported in:

Meats: Including chicken fat, grilled and roasted beef, and boiled mutton. chemicalbook.comanimbiosci.org

Processed Foods: Such as potato chips and raw cured pork. chemicalbook.com

Plant-based Products: Found in roasted peanuts, soybeans, mushrooms, malt, and buckwheat. chemicalbook.com

Beverages: It has been detected in beer. chemicalbook.com

Herbs and Spices: Notably present in coriander (Coriandrum sativum). hmdb.caresearchgate.net

Tea: It has been identified in innovative black tea processing, though its concentration can vary significantly during different processing stages like fermentation. mdpi.com

The detection of this compound in such a diverse range of foods underscores its widespread formation through lipid degradation pathways common to many food systems.

Synthetic Routes and Chemical Transformations of 2,4 Undecadienal

Laboratory-Scale Synthetic Methodologies

The synthesis of 2,4-Undecadienal on a laboratory scale can be achieved through several effective routes, each offering distinct advantages in terms of yield, stereoselectivity, and substrate scope.

Oxidation of Corresponding Unsaturated Alcohols

A primary method for the synthesis of this compound involves the oxidation of its corresponding alcohol, 2,4-undecadienol. This transformation can be accomplished using a variety of oxidizing agents. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). For instance, the use of PCC in dichloromethane (B109758) (CH₂Cl₂) can yield the desired aldehyde.

In addition to traditional stoichiometric oxidants, catalytic methods are also employed. Aerobic oxidation using a palladium-based catalyst, such as 5% Pd/C in toluene (B28343) at 80°C under an oxygen atmosphere, has been shown to be an effective and more environmentally benign approach. This catalytic system can achieve high conversion rates, often exceeding 90%, within 6 to 8 hours.

Table 1: Comparison of Catalysts for the Oxidation of 2,4-Undecadienol

| Catalyst | Oxidant | Conversion (%) | Selectivity (%) |

| Pd/C | O₂ | 92 | 88 |

| MnO₂ | - | 78 | 75 |

| PCC | CH₂Cl₂ | 85 | 80 |

Cross-Aldol Condensation Reactions

The cross-aldol condensation of heptanal (B48729) and crotonaldehyde (B89634) represents a classical and widely utilized method for constructing the carbon skeleton of this compound. This reaction involves the base-catalyzed condensation between the enolate of heptanal and the α,β-unsaturated aldehyde, crotonaldehyde. Typically, bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate the reaction.

The reaction is generally performed at low temperatures, between 0 and 5°C, to minimize the occurrence of side reactions, particularly self-condensation of the starting aldehydes. The choice of solvent can also influence the reaction's efficiency, with polar aprotic solvents being favored. Careful control of the stoichiometry of the reactants is crucial to maximize the yield of the desired cross-condensation product and prevent the formation of byproducts.

Table 2: Yield Variations in the Cross-Aldol Condensation of Heptanal and Crotonaldehyde

| Heptanal:Crotonaldehyde Ratio | Catalyst | Temperature (°C) | Yield (%) |

| 1:1.2 | NaOH | 0 | 68 |

| 1:1.5 | K₂CO₃ | 5 | 72 |

| 1:2 | NaOH | 25 | 58 |

Selective Oxidation of Alkenes

While less common for the direct synthesis of this compound, the selective oxidation of specific alkene precursors can be a viable route. This approach would involve the oxidation of a suitable undecadiene substrate. The challenge lies in achieving selective oxidation at the desired carbon atom to form the aldehyde functionality without affecting the double bonds. This often requires specialized reagents and reaction conditions to control the regioselectivity of the oxidation.

Wittig Reaction Applications

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, provide a powerful tool for the stereoselective synthesis of alkenes and can be applied to the synthesis of this compound. nih.gov This methodology typically involves the reaction of a phosphorus ylide with an appropriate aldehyde or ketone. For the synthesis of this compound, a multi-step sequence would be necessary. For example, an initial Wittig reaction could be used to form one of the double bonds, followed by subsequent functional group manipulations and a second Wittig-type reaction to complete the conjugated dienal system. For instance, an aldehyde can be reacted with a phosphonium (B103445) ylide in the presence of a base like sodium hydride or potassium tert-butoxide to generate the desired dienal structure. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of specific isomers of this compound.

Industrial Production Methods and Considerations

On an industrial scale, the synthesis of this compound requires cost-effective and efficient processes that can be safely operated on a large scale.

Controlled Ozonolysis of Unsaturated Fatty Acids

A significant industrial route for the production of this compound involves the controlled ozonolysis of readily available unsaturated fatty acids or their esters, such as methyl linoleate. In this process, ozone (O₃) is bubbled through a solution of the fatty acid derivative, typically at low temperatures (e.g., -78°C) in a solvent like methanol (B129727) or methylene (B1212753) chloride. google.com This leads to the cleavage of the double bonds and the formation of ozonides. A subsequent reductive workup, often using zinc dust and acetic acid, cleaves the ozonides to yield the desired aldehyde products. google.com This method can produce this compound with yields in the range of 65-70%. However, the resulting product often requires further purification, such as distillation, to achieve high purity.

Catalytic Dehydrogenation of Saturated Aldehydes (e.g., Undecanal)

The large-scale synthesis of this compound can be achieved through the catalytic dehydrogenation of undecanal (B90771). This industrial method is valued for its cost-effectiveness. The process typically employs platinum or copper chromite catalysts. To prevent undesirable side reactions such as decarbonylation, precise control of the reaction conditions is essential.

Key process parameters for the dehydrogenation of undecanal include the use of a Pt/Al₂O₃ catalyst, operating at a temperature range of 300–350°C, and maintaining a pressure of 10–15 bar of hydrogen gas to suppress side reactions. These conditions can lead to a productivity of 12 kg·L⁻¹·h⁻¹ with a selectivity of around 80%.

Biocatalytic Synthesis Approaches

Biocatalytic methods for producing this compound are emerging as a more sustainable alternative to traditional chemical synthesis. These approaches often utilize enzymes to carry out specific oxidative processes.

Lipoxygenase-Mediated Oxidations

One prominent biocatalytic route involves the use of lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids. inchem.orgfemaflavor.org Specifically, lipoxygenases act on linoleic acid to form hydroperoxides. These hydroperoxide intermediates are unstable and subsequently decompose to yield this compound. This method is noted for its ability to proceed under aqueous conditions, which reduces the need for organic solvents and minimizes waste.

The process begins with the enzymatic degradation of linoleic acid, which is commonly sourced from vegetable oils. perfumerflavorist.com This reaction highlights a sustainable pathway to valuable aroma compounds. perfumerflavorist.com

Enzymatic Specificity and Stereochemical Control

A significant advantage of biocatalytic synthesis is the high degree of specificity and stereochemical control offered by enzymes. Lipoxygenase-mediated reactions, for example, can yield exclusively the (E,E)-stereoisomer of this compound. This specificity is a key benefit over chemical methods, which may produce a mixture of isomers.

However, the scalability of these biocatalytic methods can be limited by the high cost associated with the required enzyme loadings, which can be in the range of 5–10 g·L⁻¹.

Chemical Reactivity and Derivatization

The conjugated double bond system and the aldehyde functional group in this compound make it a reactive molecule capable of undergoing various chemical transformations.

Oxidation Reactions to Carboxylic Acids

This compound can be oxidized to its corresponding carboxylic acid, (2E,4E)-undeca-2,4-dienoic acid. This transformation is a common reaction for aldehydes. The presence of the conjugated diene system influences the reactivity of the molecule. In biological systems, α,β-unsaturated aldehydes are predominantly metabolized through oxidation to yield the corresponding α,β-unsaturated carboxylic acid. femaflavor.org This acid can then be fully metabolized via the fatty acid pathway and the tricarboxylic acid cycle. femaflavor.org

Reduction Reactions to Alcohols

The reduction of this compound yields the corresponding alcohol, 2,4-undecadien-1-ol. This reaction can be accomplished using various reducing agents. For instance, yeast reduction is a known method for converting aldehydes to alcohols. perfumerflavorist.com

Addition Reactions Involving Double Bonds

The conjugated system of double bonds in this compound is a key feature of its chemical reactivity, making it susceptible to various addition reactions. These reactions can target one or both of the carbon-carbon double bonds, leading to a variety of saturated and functionalized products. The presence of the aldehyde group influences the reactivity of the conjugated system, particularly the electrophilicity of the β- and δ-carbons.

Hydrogenation

The double bonds in this compound can be fully or partially hydrogenated to yield undecanal, undecenol, or undecanol, depending on the catalyst and reaction conditions employed. Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of α,β-unsaturated aldehydes can be achieved to produce saturated aldehydes or alcohols, which may serve as intermediates for other products like perfumes. google.comgoogle.com

Partial hydrogenation, aiming to selectively reduce one of the double bonds or the aldehyde group, can be achieved using specific catalysts. For example, Lindlar's catalyst is known for the partial hydrogenation of alkynes to cis-alkenes and can be used for controlled hydrogenation of polyunsaturated systems. imreblank.ch In related compounds, catalysts like Palladium on carbon (Pd/C) or Palladium on Barium Sulfate have been used for selective hydrogenations. The hydrogenation of a related compound, trans-pyrrolidine bearing an exocyclic double bond, was successfully achieved using Pearlman's catalyst (Pd(OH)₂/C). acs.org In the analysis of lipid oxidation products, it has been noted that using hydrogen as a carrier gas in gas chromatography can lead to the partial or full hydrogenation of 2,4-alkadienals, creating analytical artifacts. researchgate.net

Michael (1,4-Conjugate) Addition

As an α,β,γ,δ-unsaturated aldehyde, this compound is an excellent Michael acceptor. wikipedia.org Nucleophiles can add to the β-carbon (C-4) or the δ-carbon (C-6) in a conjugate addition fashion. This reactivity is due to the electron-withdrawing effect of the carbonyl group, which polarizes the conjugated system and creates electrophilic centers at the β- and δ-positions. nih.gov

A variety of nucleophiles can participate in Michael additions with α,β-unsaturated aldehydes. These include:

Thiols: Compounds like glutathione (B108866) (GSH) can react with α,β-unsaturated aldehydes in a Michael-type addition, a reaction that can be catalyzed by glutathione S-transferase enzymes or occur non-enzymatically. inchem.org Other sulfur nucleophiles, such as methyl mercaptan and hydrogen sulfide, can also undergo Michael addition to create potent aroma compounds. perfumerflavorist.com

Amines: The amine groups of amino acid residues in proteins, such as the imidazole (B134444) nitrogen of histidine and the free amine of lysine (B10760008), can form covalent bonds through a Michael-type addition to the beta-carbon of α,β-unsaturated aldehydes. femaflavor.org

Carbon Nucleophiles: Doubly stabilized carbon nucleophiles like those derived from β-ketoesters and malonates are common Michael donors. wikipedia.org

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final 1,4-adduct. wikipedia.org

Halogenation

The double bonds of this compound can undergo addition reactions with halogens, such as bromine (Br₂) or chlorine (Cl₂). These reactions typically proceed under mild conditions and result in the addition of halogen atoms across one or both of the double bonds, leading to di- or tetra-halogenated undecanal derivatives.

Cycloaddition Reactions (Diels-Alder)

The conjugated diene system of this compound can theoretically participate as the 4π-electron component in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. organic-chemistry.org In this reaction, the diene reacts with a dienophile (a 2π-electron system) to form a six-membered ring. organic-chemistry.orgyoutube.com

The reactivity in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. organic-chemistry.org The aldehyde group in this compound is electron-withdrawing, which makes the diene system electron-poor. Therefore, for a reaction to occur, it would likely require a very electron-rich dienophile or proceed via an "inverse-demand" Diels-Alder mechanism, where the electronic roles are reversed. organic-chemistry.org While the Diels-Alder reaction is a powerful tool for forming cyclic structures, its role in the reactions of 2,4-alkadienals, such as those found in thermally stressed cooking oils, has been debated, with some evidence suggesting it may not be a major pathway for polymer formation under those specific conditions. frontiersin.orgnih.gov

Table 1: Summary of Addition Reactions of this compound

Table 2: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 5364843 |

| Undecanal | 11582 |

| Undecanol | 8174 |

| Glutathione | 124886 |

| Methyl Mercaptan | 878 |

| Hydrogen Sulfide | 402 |

| Histidine | 6274 |

| Lysine | 5962 |

| Bromine | 24408 |

| Chlorine | 24526 |

Biological Activities and Molecular Mechanisms of 2,4 Undecadienal

Antimicrobial and Antiprotozoal Efficacy

Research has highlighted the potential of 2,4-undecadienal as a potent agent against various microorganisms, including challenging pathogens like Mycobacterium tuberculosis and the protozoan parasite Giardia duodenalis.

Activity against Mycobacterium tuberculosis (including Multidrug-Resistant Strains)

Studies have identified this compound as a significantly active compound against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. scholarsresearchlibrary.comnih.govnih.gov In comparative analyses, it has shown superior activity to other compounds like undecanal (B90771) and linoleic acid.

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The following table summarizes the MIC values of this compound and other compounds against sensitive and MDR strains of M. tuberculosis.

| Compound | Sensitive Strain (H37Rv) MIC (µg/mL) | Multidrug-Resistant Strains MIC (µg/mL) |

| This compound | 25 | 25-50 |

| Undecanal | 50-200 | 50-200 |

| Linoleic Acid | 100 | 100 |

| Oleic Acid | 100 | 100 |

| 1,3-Benzenediol | 100-200 | 100-200 |

Data sourced from multiple studies. scholarsresearchlibrary.comnih.govnih.govresearchgate.net

This potent activity against both sensitive and resistant strains suggests that this compound could be a valuable lead compound in the development of new anti-tuberculosis therapies. scholarsresearchlibrary.comnih.gov The dietary intake of plants containing this compound, such as Foeniculum vulgare (fennel), may even contribute to a lower risk of M. tuberculosis infection. scholarsresearchlibrary.com

Antigiardial Activity against Giardia duodenalis

Giardia duodenalis is a protozoan parasite that causes giardiasis, a common intestinal infection in humans. Research has demonstrated that this compound exhibits significant antigiardial activity. researchgate.netnih.govnih.gov

In one study, a hexane (B92381) extract of Foeniculum vulgare showed 94% inhibition of G. duodenalis trophozoites at a concentration of 300 μg/mL. researchgate.netnih.gov Further investigation of the extract's components revealed that trans,trans-2,4-undecadienal was the most active compound. researchgate.netnih.govresearchgate.net

The following table details the inhibitory and cytotoxic concentrations of trans,trans-2,4-undecadienal compared to the standard antigiardial drug, metronidazole (B1676534).

| Compound | IC₅₀ against G. duodenalis (µg/mL) | IC₅₀ against Vero Cells (µg/mL) |

| trans,trans-2,4-Undecadienal | 72.11 | 588.8 |

| Metronidazole | 0.5 | 83.5 |

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on F. vulgare hexane extract. researchgate.netnih.govnih.govmdpi.com

These findings indicate that while metronidazole is more potent against the parasite, trans,trans-2,4-undecadienal is significantly less toxic to mammalian cells, suggesting a favorable selectivity index. researchgate.netnih.gov This makes it a promising candidate for further research and development as an antiprotozoal agent. nih.gov

Proposed Mechanisms of Action in Microbial Systems

The efficacy of this compound against microbes is attributed to several proposed molecular mechanisms, stemming from its chemical structure.

A primary proposed mechanism of action for this compound is the disruption of microbial cell membranes. mdpi.commdpi.com It is suggested that the compound penetrates the outer layer of the pathogen, leading to an alteration in the function of membrane-associated proteins. mdpi.commdpi.com This destabilization of the cell surface can cause leakage of intracellular components and ultimately lead to cell death. iosrphr.org The structural integrity of the lipid bilayer is compromised, affecting cell permeability. inchem.org

As an α,β-unsaturated aldehyde, this compound is chemically reactive. mdpi.commdpi.com This class of aldehydes is known to react with biologically important nucleophilic groups under physiological conditions. mdpi.commdpi.com These nucleophiles include the sulfhydryl groups of cysteine residues, amino groups of lysine (B10760008) residues, and hydroxyl groups found in various biomolecules. mdpi.commdpi.comnih.gov By forming covalent adducts with these groups on proteins, this compound can inactivate enzymes and disrupt critical cellular functions. mdpi.com

The lipophilic nature of this compound is a crucial factor in its biological activity. researchgate.netmdpi.com With a calculated log P value of 3.8, it is significantly more lipophilic than a hydrophilic drug like metronidazole (log P 0.1). researchgate.netmdpi.com This property facilitates its penetration through the lipid-rich cell membranes of microorganisms, allowing it to reach its intracellular targets and exert its antimicrobial effects. mdpi.commdpi.com

Interaction with Biologically Relevant Nucleophiles (e.g., Sulfhydryl, Amino, Hydroxyl Groups)

Deodorizing Properties and Olfactory Modulation

The compound (E,E)-2,4-undecadienal, notably identified as a key volatile in coriander (Coriandrum sativum L.), has demonstrated significant efficacy in the neutralization of potent malodors. thegoodscentscompany.comresearchgate.net Its utility as a deodorizing agent has been scientifically scrutinized, particularly against challenging odors such as trimethylamine (B31210) and those emanating from porcine large intestine.

Neutralization of Offensive Odors (e.g., Trimethylamine, Porcine Large Intestine Odor)

Research has established that (E,E)-2,4-undecadienal is a highly effective deodorant compound against the offensive odor associated with porcine large intestine. thegoodscentscompany.comresearchgate.netresearchgate.net Studies involving the volatile components of coriander revealed that among various fractions, the one containing (E,E)-2,4-undecadienal exhibited the strongest deodorizing effect. thegoodscentscompany.com The efficacy was found to be dose-dependent, with its deodorizing activity on porcine large intestine increasing with concentration. Remarkably, at a concentration of 10 parts per billion (ppb), it achieved almost complete deodorization. thegoodscentscompany.comresearchgate.net The primary malodorous compounds identified from porcine large intestine include 4-methylphenol and indole.

In addition to its effect on cooking odors, (E,E)-2,4-undecadienal has been shown to neutralize the fishy, offensive odor of trimethylamine (TMA), a compound associated with the metabolic disorder trimethylaminuria. thegoodscentscompany.comwikipedia.orgnih.govnih.gov A pilot study involving human volunteers demonstrated a clear dose-response relationship. researchgate.netthegoodscentscompany.comwikipedia.org At a concentration of 10 parts per million (ppm), (E,E)-2,4-undecadienal was able to deodorize a 1,000 µmol/L solution of trimethylamine without its own characteristic aroma becoming overpowering. thegoodscentscompany.comwikipedia.org

Deodorizing Efficacy of (E,E)-2,4-Undecadienal

| Offensive Odor Source | Key Malodorous Compound(s) | Effective Concentration of (E,E)-2,4-Undecadienal | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Porcine Large Intestine | 4-Methylphenol, Indole | 10 ppb | Almost complete deodorization. | thegoodscentscompany.comresearchgate.net |

| Trimethylamine (TMA) Solution | Trimethylamine | 10 ppm | Effectively deodorized a 1,000 µmol/L TMA solution. | thegoodscentscompany.comwikipedia.org |

Mechanistic Insights into Odor Reduction

The mechanism by which this compound achieves its deodorizing effect is thought to be multifaceted, involving both sensory and chemical processes. nih.gov

Another plausible mechanism is the direct chemical modification of the odorous compounds. Aldehydes, such as this compound, are known to be reactive. It is speculated that this compound may react with volatile amine compounds like trimethylamine. This type of reaction can form a new, non-volatile, or non-odorous compound, such as an imine, effectively neutralizing the malodor at a chemical level. However, some studies have noted that treatment with coriander did not significantly decompose the main offensive compounds from porcine intestine, suggesting that in this context, masking or other sensory phenomena may be the predominant mechanism.

Masking Effects

Role in Olfactory Perception

The perception of this compound and its ability to modulate other odors is fundamentally linked to its interaction with specific protein receptors located in the olfactory epithelium of the nose.

Interaction with Olfactory Receptors (e.g., Human OR10A6, Mouse OR263-2)

The human olfactory receptor OR10A6 has been identified as being highly tuned to (Z)-4-undecenal, an aldehyde that is structurally similar to this compound. researchgate.netresearchgate.netnih.gov This receptor is among the most highly expressed in the human nose. nih.gov While (Z)-4-undecenal is a potent ligand for OR10A6, direct and specific interaction data for this compound with this receptor is not as extensively documented. The response of OR10A6 to similar aldehydes suggests a potential, though unconfirmed, interaction. nih.gov

Regarding murine olfactory receptors, no specific data linking this compound to mouse OR263-2 is available in the current scientific literature. However, research into related receptors has provided some insights. For example, the human olfactory receptor OR6A2 and its mouse ortholog, Olfr2 (also known as Or6a2), are activated by the aldehyde octanal. frontiersin.orgresearchgate.net This demonstrates that specific olfactory receptors in both humans and mice are tuned to recognize aldehydes, which are a major class of aroma compounds.

Contribution to Sensory Profiles and Flavor Characteristics

This compound is a significant contributor to the sensory profiles of a wide array of food products, largely due to its potent and distinct aroma and flavor characteristics. It is classified as a flavoring agent or adjuvant in the food industry. nih.gov The compound is described as having a powerful, green, and oily-caramellic, "baked spicy" aroma with citrus undertones. nih.gov Its flavor profile is characterized by notes of sweet chicken fat, fatty nut flavors, particularly hazelnut, and waxy green nuances with chicken-like qualities. thegoodscentscompany.comchemicalbook.com At lower concentrations, it can also be useful in creating melon and cucumber notes. thegoodscentscompany.com

The sensory impact of this compound is notable even at very low concentrations, with a reported aroma detection threshold of just 0.01 parts per billion. chemicalbook.com Its taste characteristics are discernible at 10 parts per million, presenting as fatty, waxy, green, and reminiscent of chicken. chemicalbook.com

| Attribute | Description | Source(s) |

|---|---|---|

| Aroma Profile | Powerful, green, oily-caramellic, baked spicy, buttery, fruity, fatty, aldehydic. nih.govthegoodscentscompany.com | nih.gov, thegoodscentscompany.com |

| Flavor Profile | Sweet chicken fat, fatty nut (especially hazelnut), citrus, cucumber, melon. thegoodscentscompany.comthegoodscentscompany.com | thegoodscentscompany.com, thegoodscentscompany.com |

| Occurrence in Foods | Chicken fat, beef, mutton, potato chips, roasted peanuts, mushrooms, beer. chemicalbook.comanimbiosci.org | chemicalbook.com, animbiosci.org |

| Aroma Threshold | 0.01 ppb. chemicalbook.com | chemicalbook.com |

Ecological Functions

While many aldehydes serve as pheromones in insect communication, the specific role of this compound in this context is not as extensively documented as that of other similar compounds. frontiersin.org However, it is identified as a volatile compound in plants that can influence insect behavior. For example, (E,E)-2,4-undecadienal was identified as a component in the essential oils of four Myrtaceae plant species tested for activity against the Asian Citrus Psyllid, Diaphorina citri. mdpi.comresearchgate.net This suggests a role in plant-insect interactions, which can include repellency or attraction, forming a basis for chemical communication.

This compound is involved in the defensive mechanisms of certain plants. It is found in the essential oils of plants such as fennel (Foeniculum vulgare) and coriander (Coriandrum sativum). These essential oils often serve to protect the plant from herbivores and pathogens. The compound's presence in compositions with demonstrated antimicrobial and insect-repellent properties supports its role in plant defense. researchgate.netgoogle.com For example, essential oils containing this compound have shown repellent and insecticidal effects against agricultural pests like the Asian Citrus Psyllid. mdpi.comresearchgate.net Furthermore, its recognized antimicrobial efficacy contributes to its defensive functions.

Role in Insect Chemical Communication

Modulation of Lipid Metabolism (in the context of Triacsin A, a derivative)

Triacsin A is a derivative of this compound, belonging to a family of compounds produced by Streptomyces species that are potent inhibitors of acyl-CoA synthetase. nih.govnih.gov The N-hydroxytriazene moiety, which replaces the aldehyde group of the parent compound, is essential for this inhibitory activity. nih.govnih.gov

Triacsin A acts as a powerful inhibitor of long-chain acyl-CoA synthetase (ACSL), an enzyme crucial for the activation of fatty acids. nih.govnih.gov This inhibition has been demonstrated across enzymes from various sources. The concentrations of Triacsin A required for 50% inhibition (IC50) of acyl-CoA synthetase from the bacterium Pseudomonas aeruginosa and from rat liver are 17 µM and 18 µM, respectively. nih.gov Kinetic studies reveal that the inhibition is non-competitive with respect to the substrates ATP and coenzyme A, but competitive with respect to long-chain fatty acids like oleic acid. nih.gov

| Compound | Enzyme Source | IC50 (µM) | Source(s) |

|---|---|---|---|

| Triacsin A | Pseudomonas aeruginosa | 17 | nih.gov |

| Triacsin A | Rat Liver | 18 | nih.gov |

| Triacsin C | Pseudomonas aeruginosa | 3.6 | nih.gov |

| Triacsin C | Rat Liver | 8.7 | nih.gov |

The inhibition of acyl-CoA synthetase by triacsins fundamentally disrupts lipid metabolism by preventing the first essential step: the activation of free fatty acids to their acyl-CoA esters. researchgate.netnih.gov This activation is a prerequisite for fatty acids to enter most metabolic pathways, including β-oxidation for energy production and esterification into complex lipids like triglycerides, phospholipids, and cholesterol esters. nih.govwikipedia.org

By blocking ACSL, triacsins can markedly alter the partitioning of fatty acids within the cell. researchgate.net For example, treatment of cells with triacsins severely impairs the de novo synthesis of glycerolipids. researchgate.netwikipedia.org In macrophages, inhibiting ACSL activity during fatty acid loading leads to a significant reduction in triglyceride accumulation and a corresponding increase in intracellular free fatty acids, which can induce lipotoxicity. nih.govahajournals.org This demonstrates that without the ability to be activated, fatty acids cannot be properly stored or utilized, leading to a major disruption of cellular lipid homeostasis. researchgate.net

Implications for Lipid Synthesis and Cellular Energy Metabolism

This compound, an α,β-unsaturated aldehyde, is primarily formed from the oxidation of polyunsaturated fatty acids. inchem.org Its metabolic fate is intertwined with fundamental biochemical pathways, including the fatty acid pathway and the tricarboxylic acid (TCA) cycle. inchem.org Once absorbed, unsaturated aldehydes like this compound can be oxidized to their corresponding carboxylic acids, which then enter these central metabolic routes. inchem.org

Research indicates that this compound is detected in oils with high oleic acid content, and its concentration can change during processes like frying, suggesting its formation is linked to the degradation of specific fatty acids. researchgate.net The metabolism of this compound can also proceed through conjugation with glutathione (B108866), a key detoxification pathway. femaflavor.org However, under conditions of high concentration or oxidative stress, it can form adducts with cellular components.

Recent studies have highlighted the role of lipid metabolism in the generation of volatile compounds, including this compound. windows.net For instance, in an analysis of goat meat at different ages, glycerophospholipid metabolism and glycerolipid metabolism were identified as key pathways related to changes in the lipid profile, which in turn influenced the aroma compounds. windows.net Specifically, (E,E)-2,4-undecadienal showed a significant negative correlation with certain phospholipids. windows.net This suggests that alterations in lipid synthesis and metabolism directly impact the levels of this aldehyde.

The biosynthesis of aromatic volatiles in organisms like mushrooms is also connected to amino acid and lipid metabolism. researchgate.net Precursors for these volatile compounds are derived from non-volatile substances such as fatty acids. mdpi.com This underscores the intricate link between primary metabolic pathways, including lipid synthesis, and the production of secondary metabolites like this compound.

Structure Activity Relationship Sar Studies of 2,4 Undecadienal and Analogues

Comparative Analysis of Biological Activities Across Chain Lengths

The length of the carbon chain in 2,4-dienals plays a crucial role in determining their biological efficacy, particularly their antimicrobial properties.

Increased Chain Length and Antimicrobial Activity: Generally, an increase in the carbon chain length of 2,4-dienals correlates with enhanced antimicrobial activity. For instance, 2,4-undecadienal, with its 11-carbon chain, demonstrates potent activity against various microbes. Longer chain analogues, such as 2,4-dodecadienal (C12), are also recognized for their biological activities, though they are less studied. In contrast, shorter-chain analogues like 2,4-heptadienal (C7) are often associated with rancidity in foods and possess weaker antimicrobial effects. The enhanced activity of longer-chain dienals is attributed to their increased lipophilicity, which facilitates better penetration of microbial cell membranes.

Volatility and Flavor Profile: Shorter-chain analogues, such as 2,4-decadienal (C10), are more volatile. This higher volatility contributes to their association with off-flavors that arise from lipid oxidation in heated oils.

A comparative table of this compound and its analogues with varying chain lengths is provided below:

| Compound | Carbon Chain Length | Key Biological Relevance |

| 2,4-Heptadienal | 7 | Associated with rancidity in foods. |

| 2,4-Nonadienal | 9 | Contributes to fatty and green odor profiles. |

| 2,4-Decadienal | 10 | Implicated in off-flavors of oxidized lipids. |

| This compound | 11 | Potent antimicrobial and deodorizing agent. |

| 2,4-Dodecadienal | 12 | Potential pro-oxidant, less studied. |

Influence of Double Bond Position and Stereochemistry (E,E vs. E,Z)

The position and stereochemical configuration of the double bonds are critical determinants of the biological activity of undecadienal and its analogues.

(E,E)-Configuration and Enhanced Reactivity: The (E,E)-isomer of this compound is the most common and biologically active form. nist.gov This specific stereochemistry creates a planar conformation of the conjugated system, which increases its electrophilicity. This heightened reactivity facilitates interactions with nucleophilic groups, such as the thiol groups of cysteine residues and amine groups of lysine (B10760008) residues in proteins. This reactivity is central to its antimicrobial and deodorizing mechanisms.

(E,Z)-Isomers and Altered Properties: While less common, (E,Z)-isomers of related dienals, such as (E,Z)-2,4-decadienal, also exist. The (Z)-configuration introduces a bend in the carbon chain, which can alter the molecule's shape and how it fits into the binding sites of receptors and enzymes. This often results in different sensory properties and potentially reduced biological activity compared to the (E,E)-isomers.

Impact of Aldehyde Functional Group on Biological Interactions

The aldehyde group is a key pharmacophore responsible for many of the biological activities of this compound.

Reactivity with Biomolecules: The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from biological macromolecules. It readily reacts with amino, sulfhydryl, and hydroxyl groups on proteins and other cellular components. nih.gov This reactivity is a primary driver of its antimicrobial action, as it can lead to enzyme inactivation and disruption of cellular functions. nih.gov

Comparison with Saturated Aldehydes: The presence of the conjugated double bonds in this compound significantly enhances the reactivity of the aldehyde group compared to its saturated counterpart, undecanal (B90771). Saturated aldehydes lack the extended conjugation, resulting in lower electrophilicity and consequently, weaker antimicrobial potency. For example, the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis is considerably lower than that of undecanal.

SAR in Relation to Antimicrobial Activity

The structure-activity relationship of this compound is particularly evident in its antimicrobial effects.

Lipophilicity and Membrane Interaction: The undecyl chain provides a high degree of lipophilicity, allowing the molecule to easily partition into and disrupt the lipid bilayers of microbial cell membranes. This disruption is a key aspect of its antimicrobial mechanism.

Electrophilic Attack: The conjugated system, culminating in the aldehyde group, acts as a Michael acceptor, enabling it to form covalent adducts with essential microbial enzymes and proteins, thereby inhibiting their function and leading to cell death. This compound has shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 25–50 µg/mL. scholarsresearchlibrary.com It has also demonstrated antigiardial activity against Giardia duodenalis. nih.govmdpi.com

SAR in Relation to Olfactory Receptor Binding

The interaction of this compound with olfactory receptors is highly specific and contributes to its characteristic odor profile and deodorizing properties.

Odor Perception: The specific shape and electronic properties conferred by the C11 chain and the (E,E)-conjugated double bond system are crucial for its recognition by specific olfactory receptors. This interaction is what gives this compound its characteristic fatty, nutty, and slightly citrus aroma. thegoodscentscompany.com

Deodorizing Activity: The ability of (E,E)-2,4-undecadienal to act as a potent deodorizing agent, particularly against the offensive odor of the porcine large intestine, highlights a specific SAR. researchgate.netnih.gov It is believed that it either masks the malodor or chemically reacts with the odor-causing molecules. Studies have shown its effectiveness in neutralizing the fishy odor of trimethylamine (B31210), with its deodorizing capacity increasing with concentration. researchgate.netnih.gov This suggests a direct interaction with either the odorant molecules themselves or the olfactory receptors that perceive them. nih.gov

Metabolic Fates and Toxicological Mechanisms of 2,4 Undecadienal

Mammalian Metabolic Pathways

The metabolism of 2,4-undecadienal in mammals is expected to follow pathways similar to other α,β-unsaturated aldehydes. These pathways primarily involve oxidation, cleavage, and conjugation reactions to detoxify and excrete the compound. who.intinchem.org

Oxidation to Carboxylic Acids

One of the primary metabolic routes for this compound is its oxidation to the corresponding carboxylic acid. This biotransformation is a common detoxification pathway for aldehydes.

Beta-Oxidative Cleavage and Integration into the Tricarboxylic Acid Cycle

Following its initial oxidation, this compound can undergo beta-oxidative cleavage. This process breaks down the fatty acid chain and allows its complete metabolism via the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This integration into central metabolic pathways ensures the compound's components can be used for energy production or other biosynthetic processes. who.int

Conjugation with Glutathione (B108866) (GSH) and Mercapturic Acid Formation

Another significant metabolic fate for this compound is conjugation with glutathione (GSH). who.int This reaction is a crucial detoxification mechanism for electrophilic compounds. The resulting GSH conjugate is further metabolized to a mercapturic acid derivative, which is then excreted from the body. who.int

Cellular and Molecular Interactions

As an α,β-unsaturated aldehyde, this compound is a reactive electrophile that can interact with various cellular macromolecules. These interactions are often implicated in the toxicological effects of related dienals.

Covalent Modification of Proteins (e.g., Cytochrome c, Aldose Reductase) (as observed with related dienals)

Related α,β-unsaturated aldehydes, such as 2,4-decadienal, have been shown to covalently modify proteins. mdpi.com For instance, 2,4-decadienal can form adducts with proteins like cytochrome c. mdpi.com These modifications can alter protein structure and function, potentially leading to cellular dysfunction.

Formation of DNA-Protein Cross-links and Adducts (e.g., etheno-deoxyguanosine, etheno-deoxyadenosine adducts) (as observed with related dienals)

The formation of DNA adducts is a critical mechanism of toxicity for many α,β-unsaturated aldehydes. These compounds, or their epoxide metabolites, can react with DNA bases to form various adducts. researchgate.netnih.gov For example, trans,trans-2,4-decadienal (B140250) (DDE), a structurally similar compound, reacts with 2'-deoxyguanosine (B1662781) (dGuo) in the presence of peroxides to form stable adducts. researchgate.netnih.gov One such adduct is a tautomer of 1,N2-etheno-2'-deoxyguanosine. nih.gov

Furthermore, DDE has been shown to react with 2'-deoxyadenosine (B1664071) (dAdo), leading to the formation of 1,N6-etheno-2'-deoxyadenosine and other novel etheno adducts. acs.orgnih.govacs.org The formation of these adducts is thought to proceed through the initial oxidation of DDE to reactive intermediates like epoxides. nih.govacs.org These reactive species can then form cross-links and adducts with DNA, potentially leading to mutations if not repaired. nih.gov The formation of such etheno adducts has been linked to the mutagenic properties of this class of compounds. aacrjournals.orgspandidos-publications.com

General Reactivity with Biological Nucleophiles

This compound, as an α,β-unsaturated aldehyde, exhibits notable reactivity towards biological nucleophiles. This reactivity is primarily attributed to the electrophilic nature of its carbonyl carbon and the conjugated double bonds. The presence of these structural features makes it a target for nucleophilic attack by various biological macromolecules, including proteins and DNA.

The primary mechanism of interaction involves the Michael addition reaction, where nucleophilic groups, such as the sulfhydryl group of cysteine, the amino group of lysine (B10760008), and the hydroxyl groups present in various amino acid residues, attack the β-carbon of the α,β-unsaturated system. This results in the formation of covalent adducts. Such reactions can lead to the alteration of protein structure and function. For instance, aldehydes have been shown to react with sulfhydryl, amino, and hydroxyl groups under physiological conditions. mdpi.com This reactivity is believed to be a key factor in the biological activity of this compound, including its antimicrobial properties. mdpi.comembrapa.br The interaction with nucleophilic targets in microbial membranes can disrupt their function, leading to cell death.

Genotoxicity and Cytotoxicity Considerations (general for class at high concentrations)

At high concentrations, α,β-unsaturated aldehydes as a class, including this compound, are known to exhibit cytotoxic and genotoxic effects. Cytotoxicity often arises from the compound's ability to induce membrane damage and inhibit cellular processes. For example, some aldehydes can increase membrane permeability and inhibit oxidative metabolism. nih.gov

The genotoxicity of this class of compounds is linked to their ability to form adducts with DNA nucleotides. These interactions can lead to DNA damage, and if not repaired, may result in mutations. While specific in-vivo genotoxicity data for this compound is limited, studies on analogous compounds like 2,4-decadienal have been conducted to assess their potential to cause genetic damage. researchgate.net For instance, it has been reported that aldehydes like trans, trans-2,4-decadienal can form adducts with deoxyadenosine, potentially leading to direct DNA damage. mdpi.com However, some studies on 2,4-decadienal have concluded that it does not present a concern for genotoxicity when used as a flavoring substance. researchgate.net It is important to note that the genotoxic potential can be influenced by factors such as concentration and the specific biological system being tested. nih.govmdpi.com

Degradation Pathways in Environmental and Food Systems

Retro-Aldol Condensation Reactions (analogous to 2,4-decadienal degradation)

One of the significant degradation pathways for 2,4-alkadienals, such as this compound, in food systems is through retro-aldol condensation reactions. This chemical process is analogous to the well-studied degradation of 2,4-decadienal. The reaction involves the cleavage of the carbon-carbon bond between the α and β carbons relative to the carbonyl group.

In a process similar to that observed for 2,4-decadienal, this compound can undergo a water-mediated hydration of the α,β-double bond, followed by a retro-aldol reaction. researchgate.net This degradation can lead to the formation of smaller, more volatile aldehydes and other compounds. For example, the degradation of 2,4-decadienal is known to produce compounds like 2-octenal (B7820987) and hexanal. researchgate.netacs.org The rate of these retro-aldol degradations can be significantly accelerated by heat. researchgate.net

Maillard Reaction Interactions

This compound can also participate in Maillard reactions, a complex series of chemical reactions between amino acids and reducing sugars that occur during the heating of food. researchgate.netjournalagent.com These reactions are responsible for the development of color and flavor in a wide variety of cooked foods.

Analytical Methodologies for the Detection and Characterization of 2,4 Undecadienal

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. In the analysis of 2,4-undecadienal, gas and liquid chromatography are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the qualitative and quantitative analysis of this compound. google.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated as they travel through a capillary column. For this compound, a common choice is a polar capillary column, such as a DB-WAX or HP-innowax column. google.com The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. The mass spectrum of this compound shows characteristic fragment ions that are used for its identification. google.com For instance, the electron ionization (EI) mass spectrum of (E,E)-2,4-undecadienal exhibits a top peak at m/z 81, a second-highest peak at m/z 41, and a third-highest peak at m/z 68. nih.gov

Quantitative analysis is typically performed using an external standard method, where the response of the sample is compared to that of a known concentration of a this compound standard. google.com This method has been shown to be accurate and reproducible for determining the concentration of this compound in various matrices. google.com

For applications requiring pure samples of this compound for further study, preparative gas chromatography (prep-GC) is employed. researchgate.netoup.comoup.com This technique is an extension of analytical GC, designed to handle larger sample volumes and isolate specific compounds from a mixture. oup.comoup.com

In one study, the volatile components of coriander were separated using prep-GC to identify the compounds responsible for its deodorizing effect. nih.gov The process involved separating the volatile components into fractions, and the fraction exhibiting the strongest deodorizing activity was further sub-fractionated by preparative GC. nih.gov Subsequent analysis of the most active subfraction by GC-MS led to the identification of (E,E)-2,4-undecadienal as the key deodorant compound. nih.gov Automated splitless injection onto a Supelco-WAX column with helium as the carrier gas has been used in such preparative applications. oup.com

Retention Time Locking (RTL) is an advanced feature available in some GC-MS systems that enhances the reliability of compound identification. nih.govresearchgate.netnih.gov RTL works by adjusting the carrier gas pressure to ensure that a specific locking compound elutes at a constant, predetermined retention time. researchgate.netnih.gov This process effectively "locks" the retention times of all other compounds in the chromatogram, making them highly reproducible from run to run and across different instruments. researchgate.netnih.gov

This technique is particularly valuable for creating and utilizing spectral databases for the rapid screening of target compounds. nih.govresearchgate.netnih.gov For the analysis of flavor compounds like this compound in complex mixtures, RTL-GC-MS provides a robust method for identification by matching both the mass spectrum and the locked retention time against a reference library. nih.gov

Preparative Gas Chromatography (GC) for Isolation

Headspace Solid-Phase Microextraction Coupled with GC-MS (HS-SPME-GC-MS) for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govmdpi.comchromatographyonline.com It combines extraction, concentration, and sample introduction into a single step. chromatographyonline.com

In this method, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample. chromatographyonline.com The volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and analyzed by GC-MS. chromatographyonline.com

HS-SPME-GC-MS has been successfully used to study the volatile profiles of various food products and materials. nih.govmdpi.comscispace.commdpi.com For example, it was used to investigate the flavor differences in wild edible mushrooms, where this compound was identified as a primary aroma contributor. nih.govmdpi.com The choice of fiber coating is crucial for efficient extraction; a common choice for broad-range volatile analysis is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. mdpi.com

Table 1: Example of HS-SPME-GC-MS Conditions for this compound Analysis in Mushrooms nih.govmdpi.com

| Parameter | Condition |

| Sample Amount | 500 mg |

| Internal Standard | 20 µL of 3-hexanone-2,2,4,4-d4 |

| SPME Fiber | 120 µm DVB/CWR/PDMS |

| Extraction Temperature | 60 °C |

| Shaking Time | 5 min |

| Extraction Time | 15 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 5 min |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Related Metabolite Profiling

While GC-MS is ideal for volatile compounds, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for analyzing non-volatile metabolites that may be related to the formation or degradation of this compound. nih.govmdpi.com UPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

The methodology typically involves extracting the non-volatile compounds from the sample, followed by separation on a UPLC system and detection by a tandem mass spectrometer. nih.govresearchgate.net

Table 2: Example of UPLC-MS/MS Conditions for Non-Volatile Metabolite Analysis nih.gov

| Parameter | Condition |

| Chromatographic Column | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |

| Column Temperature | 40 °C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 4 µL |

Spectrometric Characterization Methods

Beyond its use as a detector for chromatography, mass spectrometry provides essential structural information for the characterization of this compound. The National Institute of Standards and Technology (NIST) maintains a publicly accessible mass spectrum for (E,E)-2,4-undecadienal in its Chemistry WebBook, which serves as a standard reference. nist.gov The electron ionization mass spectrum is a key piece of data for its identification. nih.govnist.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for identifying this compound in complex volatile mixtures. The identification is achieved by comparing the compound's mass spectrum—a unique pattern of charged fragments—with established spectral libraries. fishersci.cafishersci.ca In studies of fennel (Foeniculum vulgare), for instance, trans,trans-2,4-undecadienal was identified by matching its mass spectra fragmentation patterns against the NIST 1.7 library database. fishersci.cafishersci.ca

According to the NIST Mass Spectrometry Data Center, the electron ionization mass spectrum of this compound is characterized by specific mass-to-charge ratio (m/z) peaks. The most abundant fragment ion (top peak) is observed at m/z 81, with the second and third highest intensity peaks appearing at m/z 41 and m/z 68, respectively. thegoodscentscompany.com This distinct fragmentation signature allows for its confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules like this compound. wikipedia.org Techniques including ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the stereochemistry of the double bonds. fishersci.cawikipedia.org For this compound, ¹³C-NMR spectral data is available and serves as a reference for its structural confirmation. thegoodscentscompany.com The use of NMR has been critical in elucidating the structure and stereochemistry of similar conjugated aldehydes found in natural products. nih.gov

Olfactometric and Sensory Evaluation Techniques

Odor Activity Value (OAV) Determination

Research has identified this compound as a key aroma compound in several foods based on its high OAV.

| Food Product | OAV Finding | Aroma Description | Source |

| Butyriboletus roseoflavus (Mushroom) | rOAV > 10 | Buttery | fishersci.at |

| High-Grade Matcha | OAV > 1 | Green | alfa-chemistry.com |

In studies on Butyriboletus roseoflavus mushrooms, this compound was found to have a relative odor activity value (rOAV) greater than 10, establishing it as a primary contributor to the mushroom's aroma, which was described as "buttery". fishersci.at Similarly, in an analysis of high-grade Shandong matcha, (E,E)-2,4-undecadienal was identified as a key aroma component with an OAV greater than 1, imparting a "green" note. alfa-chemistry.comthegoodscentscompany.com

Olfactometry for Odor Threshold Approximation

Gas chromatography-olfactometry (GC-O) is a specialized technique used to determine the odor detection thresholds of volatile compounds. nih.govwikipedia.org This method combines the separation power of gas chromatography with human sensory perception by allowing a trained analyst to sniff the effluent from the GC column and record the time and character of detected odors. This process is essential for calculating the OAV and understanding which compounds are sensorially relevant, even at trace concentrations. wikipedia.org The odor thresholds of many aldehydes have been successfully determined using this olfactometric approach. nih.gov

Human Sensory Panel Evaluation for Perceptual Characterization

Human sensory panels are employed to provide detailed descriptions of a compound's aroma profile. The perceived scent of this compound can vary depending on its concentration and the medium in which it is presented. Panelists have characterized its aroma using a range of descriptors.

In a study on heated triolein (B1671897), (E,E)-2,4-undecadienal was associated with a "deep fried" odor. wikipedia.org Other evaluations have provided more complex descriptions, highlighting its multifaceted nature.

| Source/Context | Perceptual Descriptors | Source |

| General (JECFA) | Very powerful oily-caramellic, "baked spicy" with citrusy undertones | thegoodscentscompany.com |

| 1% in Dipropylene Glycol | Oiliness, caramel, pungent, mandarin orange, butter, baking smell | thegoodscentscompany.com |

| Butyriboletus roseoflavus | Buttery | fishersci.at |

| High-Grade Matcha | Green | alfa-chemistry.com |

| Heated Triolein | Deep fried | wikipedia.org |

These varied descriptions underscore the complexity of this compound's aroma and its ability to contribute different notes in different chemical environments.

Advanced Research Applications and Future Outlook for 2,4 Undecadienal

Applications in Food Science and Technology Research

Elucidation of Flavor Formation and Degradation Mechanisms in Complex Food Matrices

2,4-Undecadienal is a significant volatile compound that contributes to the characteristic aromas of many cooked and processed foods. chemicalbook.comgoogle.com Its formation is intricately linked to the thermal and oxidative degradation of lipids, particularly polyunsaturated fatty acids like linoleic and oleic acid. researchgate.netnih.govclinicsearchonline.org Research has shown that this aldehyde is a key product of lipid oxidation, contributing to both desirable and undesirable flavor profiles depending on its concentration and the food matrix. researchgate.netacs.org

In fried foods, the presence of this compound, along with other aldehydes like 2,4-decadienal, is responsible for the desirable deep-fried flavor. researchgate.netnih.gov Studies involving the heating of triolein (B1671897) and trilinolein (B126924) have demonstrated that while trilinolein (rich in linoleic acid) produces a range of aldehydes contributing to a strong deep-fried odor, triolein (rich in oleic acid) can also produce unexpected dienals, including this compound, albeit at lower concentrations. nih.govacs.orgacs.org This occurs through mechanisms such as hydroperoxidation, hydroxylation, and subsequent dehydration of 2-alkenals that are formed from the thermal decomposition of hydroperoxides, epoxides, and other compounds. nih.govacs.org

The compound has been identified in a variety of food products, including:

Chicken fat chemicalbook.com

Grilled and roasted beef chemicalbook.com

Boiled mutton chemicalbook.com

Potato chips chemicalbook.com

Roasted peanuts chemicalbook.com

Soybeans chemicalbook.com

Mushrooms chemicalbook.commdpi.com

Beer chemicalbook.com

Buckwheat chemicalbook.com

Coriander acs.org

Furthermore, this compound can also be a marker of flavor degradation, leading to stale or rancid off-flavors during prolonged storage. animbiosci.org Its high reactivity means it can undergo further degradation through auto-oxidation and other reactions. researchgate.net Understanding the pathways of its formation and degradation is crucial for controlling and optimizing the flavor of processed foods.

Role in Sensory Perception and Consumer Preference Studies